molecular formula C24H14Cl4N4S2 B2800521 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine CAS No. 956738-22-0

4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine

Cat. No.: B2800521
CAS No.: 956738-22-0
M. Wt: 564.32
InChI Key: VBZAXSLYILKJHC-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine is a complex organic compound that features multiple aromatic rings and heteroatoms. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine likely involves multi-step organic synthesis. Typical steps might include:

  • Formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
  • Introduction of the pyrazole ring via a condensation reaction with a hydrazine derivative.
  • Functionalization of the aromatic rings through halogenation and sulfonation reactions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve:

  • Use of continuous flow reactors for better control of reaction parameters.
  • Implementation of catalytic processes to enhance reaction efficiency.
  • Purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine could have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a candidate for drug development due to its potential biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1H-pyrazol-5-amine: A simpler analog with fewer substituents.

    4-(2,4-dichlorophenyl)-1,3-thiazole: Shares the thiazole ring and dichlorophenyl group.

    4-(4-chlorophenyl)sulfanyl derivatives: Compounds with similar sulfanyl linkages.

Uniqueness

4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine is unique due to its combination of multiple aromatic rings, halogen substituents, and heteroatoms, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl4N4S2/c25-14-3-1-13(2-4-14)19-12-30-32(22(19)29)24-31-21(18-10-7-16(27)11-20(18)28)23(34-24)33-17-8-5-15(26)6-9-17/h1-12H,29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZAXSLYILKJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=C(S3)SC4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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